GSK2188931B Demonstrates Sub-Nanomolar Potency Against Human sEH
GSK2188931B exhibits exceptionally high potency for human soluble epoxide hydrolase (sEH). In a biochemical assay using PHOME as a substrate, its IC50 was determined to be 0.5 nM [1]. This is substantially more potent than the well-known sEH inhibitor TPPU, which has a reported IC50 of 44 nM in a comparable assay format [2].
| Evidence Dimension | Inhibitory potency (IC50) against human soluble epoxide hydrolase (sEH) |
|---|---|
| Target Compound Data | IC50 = 0.5 nM |
| Comparator Or Baseline | TPPU: IC50 = 44 nM |
| Quantified Difference | 88-fold higher potency (lower IC50) for GSK2188931B compared to TPPU. |
| Conditions | In vitro biochemical assay using PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) as substrate for human sEH. |
Why This Matters
Higher potency allows for the use of lower compound concentrations in in vitro and in vivo studies, potentially reducing off-target effects and cost per experiment.
- [1] BindingDB entry for CHEMBL2392692. Affinity Data: IC50 for human soluble epoxide hydrolase using PHOME substrate. View Source
- [2] Discovery of Phenylacylpiperidine as Novel sEH Inhibitors through Scaffold Hopping of Natural Stilbene. J Med Chem. 2025. View Source
